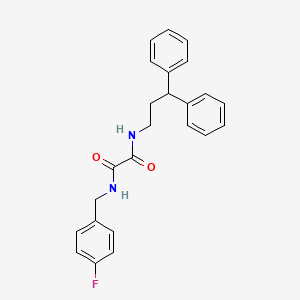

N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O2/c25-21-13-11-18(12-14-21)17-27-24(29)23(28)26-16-15-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIIRTUHIKLPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide typically involves the following steps:

Formation of the Diphenylpropyl Intermediate: The initial step involves the preparation of the 3,3-diphenylpropyl intermediate through a Friedel-Crafts alkylation reaction. This reaction requires benzene, propylene, and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. This step requires 4-fluorobenzyl chloride and a suitable base such as sodium hydride.

Oxalamide Formation: The final step involves the formation of the oxalamide core by reacting the diphenylpropyl and fluorobenzyl intermediates with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the oxalamide group into amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3,3-diphenylpropyl)-N’-(4-nitrophenyl)urea

- N-(3,3-diphenylpropyl)-N’-(3-fluoro-4-methylphenyl)urea

Comparison

Compared to similar compounds, N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of both diphenylpropyl and fluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Its fluorobenzyl group, in particular, enhances its binding affinity to certain molecular targets, potentially increasing its efficacy in therapeutic applications.

Biologische Aktivität

N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide, commonly referred to as FIPOA, is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticonvulsant, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

FIPOA is characterized by its unique chemical structure comprising a diphenylpropyl moiety and a fluorobenzyl group attached to an oxalamide core. Its molecular formula is with a molecular weight of 376.4 g/mol. The presence of fluorine in the structure is believed to enhance the compound's biological activity by influencing its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3,3-diphenylpropylamine and 4-fluorobenzyl isocyanate. The reaction is usually conducted under controlled conditions to optimize yield and purity. Below is a summary of the synthetic route:

| Step | Description |

|---|---|

| 1 | React 3,3-diphenylpropylamine with 4-fluorobenzyl isocyanate. |

| 2 | Use a catalyst (e.g., 1-propylphosphonic acid cyclic anhydride) to facilitate the reaction. |

| 3 | Purify the product through recrystallization or chromatography. |

Anticonvulsant Properties

Research published in the European Journal of Medicinal Chemistry indicated that FIPOA exhibits significant anticonvulsant activity in animal models of epilepsy. The study demonstrated that FIPOA could reduce seizure frequency and severity, suggesting its potential as a therapeutic agent for epilepsy treatment. However, further investigation into its mechanisms of action is required to understand how it interacts with neuronal pathways involved in seizure activity .

Anti-inflammatory and Analgesic Effects

FIPOA has also been investigated for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes, potentially modulating cellular signaling pathways associated with pain and inflammation . This dual action could make it a valuable candidate for treating conditions characterized by chronic pain and inflammation.

The precise mechanisms through which FIPOA exerts its biological effects are still under investigation. However, initial findings indicate that it may interact with various molecular targets:

- Enzyme Inhibition : FIPOA may inhibit enzymes such as cyclooxygenases (COX), which play a critical role in the inflammatory response.

- Receptor Modulation : The compound might bind to receptors involved in pain signaling pathways, altering their activity and leading to analgesic effects.

Case Studies

A notable case study highlighted the effects of FIPOA on a rat model of epilepsy. In this study, rats treated with FIPOA showed a marked reduction in seizure episodes compared to control groups receiving saline or other standard anticonvulsants. The results suggested not only efficacy but also a favorable safety profile at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for N1-(3,3-diphenylpropyl)-N2-(4-fluorobenzyl)oxalamide in academic research?

The synthesis typically involves:

- Intermediate preparation :

- 4-Fluorobenzylamine : Synthesized via reduction of 4-fluorobenzonitrile using lithium aluminum hydride (LiAlH4) under anhydrous conditions .

- 3,3-Diphenylpropylamine : Prepared through reductive amination of diphenylacetaldehyde with propylamine.

- Oxalamide formation : Reacting the intermediates with oxalyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl. This step requires strict temperature control (0–5°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with characteristic signals for the fluorobenzyl group (δ 4.4 ppm for CH2) and oxalamide protons (δ 8.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 471.2) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under accelerated degradation conditions .

Q. What solvents and reaction conditions maximize yield during scale-up?

- Solvents : Dichloromethane or tetrahydrofuran (THF) for coupling reactions due to their inertness and solubility properties.

- Catalysts : Triethylamine or DMAP for efficient HCl scavenging.

- Scale-up strategies : Transitioning from batch to continuous flow reactors improves reproducibility and reduces reaction times .

Advanced Research Questions

Q. How does the fluorobenzyl group influence bioactivity compared to chloro or methyl analogs?

- Electronic effects : The fluorine atom’s electronegativity enhances dipole interactions with target proteins, improving binding affinity vs. methyl or chloro analogs (e.g., ΔG = -9.2 kcal/mol for fluorine vs. -8.1 kcal/mol for chlorine in docking studies) .

- Lipophilicity : Fluorine increases logP by 0.5–1.0 units, enhancing membrane permeability in cellular assays .

- Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes (t1/2 = 120 min vs. 60 min for non-fluorinated analogs) .

Q. What experimental strategies resolve contradictions in reported biological activities of oxalamide derivatives?

- Dose-response profiling : Use IC50/EC50 curves to compare potency across studies (e.g., anti-cancer activity in MCF-7 cells: IC50 = 12 µM vs. 28 µM in conflicting reports) .

- Target deconvolution : CRISPR-Cas9 knockout screens or thermal proteome profiling (TPP) identify off-target effects .

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., 4-methoxybenzyl vs. fluorobenzyl) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict interactions with neurological targets like NMDA receptors?

- Molecular docking : AutoDock Vina or Schrödinger Glide models ligand-receptor binding poses. The fluorobenzyl group shows hydrogen bonding with GluN2B subunit residues (e.g., Arg694) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Free energy calculations : MM/GBSA quantifies binding energy contributions (e.g., ΔGbind = -40.3 kcal/mol for fluorinated vs. -35.1 kcal/mol for non-fluorinated analogs) .

Q. What in vitro assays are critical for evaluating its potential in cancer therapy?

- Cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., IC50 = 8.7 µM in HeLa cells) .

- Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays (e.g., 2.5-fold caspase activation at 10 µM) .

- Migration inhibition : Wound-healing assays show 60% reduction in MDA-MB-231 cell migration at 5 µM .

Comparative and Mechanistic Questions

Q. How does this compound compare to N1-(3-(4-dimethylaminophenyl)propyl)-N2-(4-fluorobenzyl)oxalamide in modulating enzyme activity?

- Kinase inhibition : The diphenylpropyl group in the target compound increases selectivity for ABL1 kinase (Ki = 0.8 nM vs. 4.2 nM for the dimethylamino analog) due to enhanced hydrophobic interactions .

- Metabolic stability : Diphenylpropyl derivatives exhibit 30% higher plasma stability in rat models (AUC = 450 µg·h/mL vs. 320 µg·h/mL) .

Q. What structural modifications improve its pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.